molecular formula C11H15NO2 B3289899 2-(tert-Butyl)-6-methylisonicotinic acid CAS No. 861803-64-7

2-(tert-Butyl)-6-methylisonicotinic acid

Cat. No.: B3289899
CAS No.: 861803-64-7
M. Wt: 193.24 g/mol
InChI Key: QIGPBYZSHDOSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a tert-butyl group and a methyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-methylisonicotinic acid typically involves the introduction of the tert-butyl and methyl groups onto the isonicotinic acid framework. One common method is through the alkylation of isonicotinic acid derivatives using tert-butyl halides and methyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the isonicotinic acid moiety can yield various reduced derivatives, including amines and alcohols.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products:

  • Oxidation products include carboxylic acids and aldehydes.
  • Reduction products include amines and alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butyl)-6-methylisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of novel therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-methylisonicotinic acid and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the isonicotinic acid moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.

Comparison with Similar Compounds

    Isonicotinic acid: Lacks the tert-butyl and methyl groups, resulting in different chemical and biological properties.

    2-(tert-Butyl)isonicotinic acid: Similar structure but without the methyl group.

    6-Methylisonicotinic acid: Similar structure but without the tert-butyl group.

Uniqueness: 2-(tert-Butyl)-6-methylisonicotinic acid is unique due to the presence of both tert-butyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-6-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-8(10(13)14)6-9(12-7)11(2,3)4/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGPBYZSHDOSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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